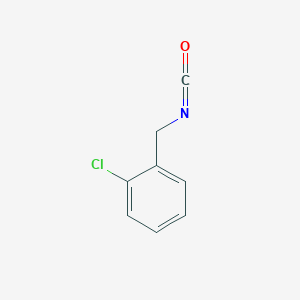

2-Chlorobenzyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWLEYNCGRJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369865 | |

| Record name | 2-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55204-93-8 | |

| Record name | 2-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chlorobenzyl Isocyanate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl isocyanate is a versatile bifunctional molecule that has garnered significant interest in various fields of chemical synthesis, ranging from medicinal chemistry to materials science. Its unique reactivity, stemming from the presence of both a highly electrophilic isocyanate group and a chlorinated aromatic ring, makes it a valuable building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its utility in the development of novel therapeutic agents and functional polymers.

Core Properties and Identification

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.

CAS Number: 55204-93-8[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Boiling Point | 238 °C (lit.) | [1] |

| Density | 1.149 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.547 (lit.) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and the desired scale of production. A common laboratory-scale approach involves the reaction of 2-chlorobenzylamine with a phosgene equivalent.

Experimental Protocol: Synthesis from 2-Chlorobenzylamine

This protocol outlines a general procedure for the synthesis of this compound from its corresponding amine using triphosgene as a safer alternative to phosgene gas.

Materials:

-

2-Chlorobenzylamine

-

Triphosgene

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzylamine in anhydrous DCM.

-

In a separate flask, prepare a solution of triphosgene in anhydrous DCM.

-

Cool the 2-chlorobenzylamine solution to 0 °C in an ice bath.

-

Slowly add the triphosgene solution dropwise to the stirred amine solution.

-

After the addition of triphosgene is complete, add triethylamine dropwise to the reaction mixture. The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic isocyanate peak around 2270-2240 cm⁻¹).

-

Upon completion, filter the reaction mixture to remove the precipitated salt.

-

The filtrate, containing the crude this compound, can be carefully concentrated under reduced pressure.

-

Purification can be achieved by vacuum distillation.

Caption: Synthesis of this compound.

Reactivity and Key Transformations

The isocyanate functional group is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of this compound's utility in organic synthesis.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of ureas. This transformation is fundamental in the preparation of numerous biologically active compounds.

General Protocol for Urea Synthesis:

-

Dissolve the desired amine in a suitable aprotic solvent (e.g., THF, DCM, or DMF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[2]

Caption: Urea formation from this compound.

Reaction with Alcohols to Form Carbamates

The reaction of isocyanates with alcohols yields carbamates, another important functional group in pharmaceuticals and polymers. This reaction is often catalyzed by a base, such as triethylamine or DMAP, particularly with less reactive alcohols.[3]

General Protocol for Carbamate Synthesis:

-

In a dry flask under an inert atmosphere, dissolve the alcohol and a catalytic amount of a suitable base (e.g., DMAP) in an anhydrous aprotic solvent (e.g., THF or DMF).[3]

-

Heat the solution to a moderate temperature (e.g., 50 °C).[3]

-

Slowly add this compound dropwise to the reaction mixture.[3]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude carbamate can be purified by column chromatography.

Sources

An In-Depth Technical Guide to 2-Chlorobenzyl Isocyanate

This guide provides a comprehensive technical overview of 2-Chlorobenzyl isocyanate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the molecule's core characteristics, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and practical guidance.

Core Molecular and Physical Characteristics

This compound is an aromatic isocyanate characterized by a benzyl group substituted with a chlorine atom at the ortho position. The isocyanate functional group (-N=C=O) is highly reactive, making this compound a versatile reagent in organic synthesis.

The fundamental properties of this compound are summarized below:

| Property | Value | Reference |

| Molecular Formula | ClC₆H₄CH₂NCO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| CAS Number | 55204-93-8 | [1] |

| Appearance | Liquid (at room temperature) | [1] |

| Boiling Point | 238 °C (lit.) | [1] |

| Density | 1.149 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.547 (lit.) | [1] |

Spectroscopic analysis is crucial for the verification of this compound's structure and purity. While specific spectra for this exact compound are not publicly cataloged, the expected spectroscopic signatures can be inferred from its structure:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2280 cm⁻¹ due to the asymmetric stretching of the -N=C=O group. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching, would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The methylene protons would likely appear as a singlet, while the aromatic protons would exhibit a complex multiplet pattern due to the ortho-substitution.

-

¹³C NMR: The carbon of the isocyanate group would have a characteristic chemical shift in the range of 120-130 ppm. Signals for the aromatic carbons and the methylene carbon would also be observable.

-

Synthesis and Reaction Mechanisms

The synthesis of this compound, like other isocyanates, can be achieved through several established methods. A common industrial approach involves the phosgenation of the corresponding amine, 2-chlorobenzylamine. However, due to the high toxicity of phosgene, alternative, safer laboratory-scale methods are often preferred. One such method is the Curtius rearrangement of 2-chlorobenzyl azide, which can be generated in situ.

A general and illustrative synthetic pathway is the reaction of 2-chlorobenzyl chloride with a cyanide source to form the corresponding isocyanate.

General Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of an isocyanate from a corresponding benzyl halide, a process that can be adapted for this compound.

Caption: Nucleophilic addition to an isocyanate.

Applications in Research and Industry

This compound is a valuable building block in the synthesis of a range of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

-

Agrochemicals: A primary application of a related compound, 2-chlorobenzoyl isocyanate, is as a key intermediate in the synthesis of the insecticide Triflumuron. [2]This highlights the importance of the chlorophenyl isocyanate scaffold in developing effective pest control agents. [2]* Pharmaceutical and Medicinal Chemistry: Isocyanates are widely used to create urea and carbamate linkages, which are common motifs in biologically active compounds. This compound can be employed in the synthesis of enzyme inhibitors, receptor antagonists, and other potential therapeutic agents. The chloro- and benzyl-moieties can be tailored to interact with specific biological targets.

-

Polymer Chemistry: While less common for this specific substituted isocyanate, isocyanates are the fundamental precursors to polyurethane polymers. [3]In specialized applications, this compound could be used to introduce specific properties, such as flame retardancy or modified solubility, into a polymer backbone.

Experimental Protocols and Handling

General Reaction Protocol: Carbamate Synthesis

The following is a representative, self-validating protocol for the synthesis of a carbamate using this compound and a generic alcohol.

-

Inert Atmosphere: All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Reagent Preparation: Dissolve the alcohol (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Isocyanate: To the stirred alcohol solution, add this compound (1.05 equivalents) dropwise at 0 °C. The slight excess of isocyanate ensures complete consumption of the alcohol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by the disappearance of the isocyanate peak in the IR spectrum.

-

Workup: Upon completion, the reaction can be quenched by the addition of a small amount of methanol to consume any remaining isocyanate. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure carbamate.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity and Irritation: It is classified as an acute toxicant and a skin, eye, and respiratory irritant. [1]Inhalation may cause sensitization or asthma-like symptoms.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of exposure, a respirator with an appropriate filter is recommended. [1]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, bases, and alcohols. [1]The recommended storage temperature is 2-8°C. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its utility stems from the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic addition reactions. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

-

2-Chlorobenzoyl Isocyanate: Properties, Synthesis, and Applications in Agrochemicals. (2025, October 19). agchemaccess.com. Retrieved from [Link]

-

Fernández de Trocóniz, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 1-19. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chlorobenzyl Isocyanate

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of 2-Chlorobenzyl isocyanate (CAS No: 55204-93-8), a key intermediate in organic synthesis. The document is tailored for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We delve into the prevalent synthetic route involving triphosgene, a safer alternative to phosgene gas, and detail a multi-technique analytical workflow for unambiguous structural verification and purity assessment, including FTIR, NMR, and GC-MS. This guide emphasizes the causality behind experimental choices and embeds rigorous safety protocols, reflecting a commitment to scientific integrity and laboratory safety.

Introduction to this compound

Isocyanates are a class of highly reactive compounds characterized by the functional group -N=C=O. This inherent reactivity makes them exceptionally valuable building blocks in organic chemistry, particularly in the synthesis of polyurethanes, ureas, and carbamates. This compound, specifically, serves as a versatile intermediate. The presence of a chlorine atom on the benzene ring and the reactive isocyanate group on the methylene bridge allows for sequential, site-selective reactions, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide provides an in-depth protocol for its preparation from 2-chlorobenzylamine and a robust framework for its subsequent characterization.

Synthesis and Purification Pathway

The conversion of a primary amine to an isocyanate is most classically achieved through phosgenation. For enhanced laboratory safety, this guide details a procedure using triphosgene (bis(trichloromethyl) carbonate), a stable solid that serves as a safer in-situ source of phosgene. The reaction proceeds by nucleophilic attack of the amine on a carbonyl carbon of phosgene (generated from triphosgene), followed by elimination steps to yield the final isocyanate.

Visual Workflow: Synthesis of this compound

The overall process from starting material to a fully characterized product is outlined below. This workflow ensures a logical progression from synthesis to purification and, finally, to analytical validation.

Caption: Workflow from reactants to pure product.

Detailed Protocol: Synthesis via Triphosgene

This protocol is adapted from established methods for the synthesis of isocyanates from amine hydrochlorides.[1] The use of a biphasic system with sodium bicarbonate as the base is effective and minimizes side reactions.

Materials & Reagents:

-

2-Chlorobenzylamine hydrochloride

-

Triphosgene

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice bath, mechanical stirrer, separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, add 2-chlorobenzylamine hydrochloride (1.0 eq). Add dichloromethane and saturated aqueous sodium bicarbonate solution to create a biphasic mixture.

-

Cooling: Cool the vigorously stirred mixture to 0°C using an ice bath. The base will neutralize the hydrochloride salt, liberating the free amine in the organic phase.

-

Addition of Triphosgene: Cautiously add triphosgene (approx. 0.34 eq) to the cold, stirred mixture in a single portion. Causality Note: Triphosgene is added slowly to the cold solution to control the exothermic reaction and the release of HCl and CO₂ gases, preventing runaway reactions.

-

Reaction Progression: Stir the reaction mixture vigorously in the ice bath for 20 minutes. The reaction is typically rapid.

-

Work-up: Transfer the mixture to a separatory funnel. Collect the organic (bottom) layer. Extract the aqueous layer three times with small portions of dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate at reduced pressure using a rotary evaporator. The resulting crude oil is this compound.

Purification: Kugelrohr Distillation

The crude product can be purified by distillation to remove non-volatile impurities and any remaining solvent.

-

Set up a Kugelrohr distillation apparatus.

-

Transfer the crude oil into the distillation flask.

-

Apply a high vacuum (e.g., 0.05 mmHg).

-

Gently heat the apparatus. The pure product will distill as a colorless oil. Given its high boiling point of 238 °C at atmospheric pressure, vacuum distillation is essential to prevent thermal decomposition.[2]

Physicochemical Properties

A summary of key physical and chemical properties for this compound is provided below for easy reference.

| Property | Value | Reference |

| CAS Number | 55204-93-8 | [2] |

| Molecular Formula | ClC₆H₄CH₂NCO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point (bp) | 238 °C (lit.) | [2] |

| Density | 1.149 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.547 (lit.) | [2] |

Comprehensive Characterization

A multi-technique approach is mandatory to confirm the identity, structure, and purity of the synthesized this compound. Each technique provides complementary information, leading to an unambiguous characterization of the final product.

Rationale for Multi-Technique Approach

Caption: Interrelation of analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is the most direct method for identifying the isocyanate functional group. The -N=C=O group exhibits a strong, sharp, and highly characteristic asymmetric stretching vibration in a region of the infrared spectrum that is typically devoid of other signals.[4]

Protocol:

-

Acquire a background spectrum of the clean ATR crystal.

-

Apply a small drop of the purified this compound onto the crystal.

-

Record the infrared spectrum from 4000 to 400 cm⁻¹.

Expected Result:

-

A very strong and sharp absorption band between 2280-2240 cm⁻¹ .[5] This peak is definitive for the N=C=O asymmetric stretch and confirms the success of the synthesis.

-

Other expected peaks include C-H stretches from the aromatic ring and methylene group (~3100-2850 cm⁻¹) and C=C stretches from the aromatic ring (~1600-1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.

Protocol:

-

Dissolve a small sample (5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Expected Spectra:

-

¹H NMR: Based on analogous structures like 2-chlorobenzyl alcohol and 2-chlorobenzyl bromide, the spectrum is expected to show:[6][7]

-

A complex multiplet signal in the aromatic region, integrating to 4 protons, likely between δ 7.2-7.5 ppm .

-

A singlet integrating to 2 protons for the methylene (-CH₂-) group. This signal is expected to be significantly downfield due to the adjacent electron-withdrawing isocyanate group, likely in the range of δ 4.5-5.0 ppm .

-

-

¹³C NMR:

-

A signal for the isocyanate carbon (-NC O) around δ 125-135 ppm .

-

Multiple signals in the aromatic region (δ 127-140 ppm ).

-

A signal for the methylene carbon (-C H₂-) around δ 45-55 ppm .

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful hyphenated technique used to separate volatile compounds and determine their molecular weight and fragmentation pattern. It serves as an excellent tool for assessing the purity of the distilled product and confirming its identity.[8]

Protocol:

-

Dilute a small sample of the product in a volatile solvent (e.g., dichloromethane).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

The GC oven temperature program should be set to separate the product from any potential volatile impurities.

-

The mass spectrometer will record the mass spectrum of the eluting compound.

Expected Result:

-

Gas Chromatogram: A single major peak, indicating high purity. The retention time is specific to the compound under the given conditions.

-

Mass Spectrum: The electron ionization (EI) mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 167.6 g/mol (with isotopic peaks for ³⁵Cl and ³⁷Cl). Common fragmentation patterns would involve the loss of the NCO group or cleavage at the benzylic position.

Safety, Handling, and Storage

Trustworthiness Pillar: Isocyanates are hazardous materials. Adherence to strict safety protocols is non-negotiable. The information below is synthesized from authoritative safety data sheets.[2][9][10][11]

Hazard Identification

This compound is classified with multiple hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[2]

-

Skin and Eye Irritation: Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2).[2]

-

Sensitization: May cause an allergic skin reaction (Skin Sens. 1) and allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1).[2][11]

-

Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed immediately if contaminated.[9]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate combination filter (e.g., type ABEK).[2]

-

-

Incompatible Materials: Isocyanates react exothermically with compounds containing active hydrogen, such as water, alcohols, amines, acids, and strong bases.[10] Keep away from these materials to prevent hazardous reactions.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

The recommended storage temperature is 2-8°C.[2]

-

Store under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture-sensitive. Moisture contamination will lead to the formation of insoluble urea derivatives and CO₂ gas, which can cause pressure build-up in sealed containers.

Conclusion

This guide has outlined a reliable and safety-conscious pathway for the synthesis and characterization of this compound. The use of triphosgene offers a practical alternative to gaseous phosgene, while the detailed, multi-technique characterization workflow—employing FTIR, NMR, and GC-MS—provides a robust system for verifying product identity and purity. By understanding the principles behind each step and adhering strictly to the safety protocols, researchers can confidently prepare and utilize this valuable chemical intermediate for advanced scientific applications.

References

- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.

- Sigma-Aldrich. This compound 97%.

- AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR.

- Centers for Disease Control and Prevention. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.

- Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

- Specac Ltd. Quantification with the Pearl FTIR accessory.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET - 2-Chlorophenyl isocyanate.

- Fisher Scientific. SAFETY DATA SHEET - 3-Chlorophenyl isocyanate.

- PubChem. 2-Chlorobenzoyl Isocyanate: Properties, Synthesis, and Applications in Agrochemicals.

- ChemicalBook. This compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chlorophenyl isocyanate.

- ChemicalBook. 2-Chlorophenyl isocyanate(3320-83-0) 13C NMR spectrum.

- Organic Syntheses. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE.

- Organic Chemistry Portal. Isocyanate synthesis by substitution.

- ChemicalBook. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum.

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information.

- PubMed, National Institutes of Health. (1991). Indirect determination of isocyanates by gas chromatography.

- Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.

- ChemicalBook. 2-Chlorobenzyl bromide(611-17-6) 1H NMR spectrum.

- ACS Omega, American Chemical Society. How To Get Isocyanate?.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-氯苄基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. azom.com [azom.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR [m.chemicalbook.com]

- 7. 2-Chlorobenzyl bromide(611-17-6) 1H NMR spectrum [chemicalbook.com]

- 8. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]

The Reactivity of 2-Chlorobenzyl Isocyanate with Primary Amines: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Drug Development Professionals

Abstract

The formation of a urea linkage through the reaction of an isocyanate with a primary amine is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical agents and bioactive molecules. This guide provides an in-depth technical analysis of the reaction between 2-chlorobenzyl isocyanate and primary amines. We will move beyond simple procedural descriptions to explore the underlying principles governing this transformation, including reaction kinetics, solvent and catalyst effects, and potential side reactions. By grounding our discussion in mechanistic causality and providing robust, field-tested protocols, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently and efficiently utilize this critical reaction in their synthetic endeavors.

Foundational Principles: The Electrophile-Nucleophile Interaction

The reaction between this compound and a primary amine is a classic example of nucleophilic addition. The isocyanate group (-N=C=O) is a potent electrophile due to the significant electron density polarization. The central carbon atom is flanked by two electronegative atoms (nitrogen and oxygen), rendering it highly electron-deficient and susceptible to attack.[1][2]

-

The Isocyanate (Electrophile): In this compound, the electrophilicity of the isocyanate carbon is further enhanced by the inductive electron-withdrawing effect of the ortho-chlorine atom on the phenyl ring.[3][4] This effect increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted benzyl isocyanate.

-

The Primary Amine (Nucleophile): Primary amines (R-NH₂) are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. Their reactivity is a function of both basicity and steric hindrance. Aliphatic amines are generally more basic and, therefore, more reactive nucleophiles than aromatic amines.[5][6]

The fundamental interaction involves the attack of the amine's nitrogen on the isocyanate's carbonyl carbon, initiating the formation of a new carbon-nitrogen bond and, ultimately, a stable urea derivative.

Reaction Mechanism and Kinetics

The formation of a substituted urea from this compound and a primary amine proceeds through a well-established, stepwise mechanism.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This forms a transient, zwitterionic intermediate which rapidly undergoes a proton transfer from the ammonium nitrogen to the isocyanate nitrogen. This proton transfer is typically very fast and results in the formation of the final, stable 1-(2-chlorobenzyl)-3-alkyl/aryl urea product.

Caption: Mechanism of urea formation.

Reaction Kinetics

The reaction between primary amines and isocyanates is typically very fast, often with reaction half-lives on the order of seconds or minutes at room temperature, particularly with unhindered aliphatic amines.[6] The reaction generally follows second-order kinetics, being first-order in both the amine and the isocyanate.

The rate of reaction is significantly influenced by several factors:

| Factor | Influence on Reaction Rate | Causality |

| Amine Nucleophilicity | Increases with basicity (Aliphatic > Aromatic) | More basic amines have a higher electron density on the nitrogen, making them stronger nucleophiles and accelerating the attack on the isocyanate carbon. |

| Steric Hindrance | Decreases with increasing bulk | Bulky substituents on either the amine (e.g., t-butylamine vs. n-butylamine) or the isocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing the reaction.[7] |

| Solvent | Polar aprotic solvents generally accelerate the reaction | Solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) can stabilize the charged intermediate without competing in the reaction. Aprotic solvents are preferred as protic solvents (e.g., alcohols, water) can react with the isocyanate.[8] |

| Temperature | Increases with temperature | As with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. However, elevated temperatures can also promote side reactions. |

Catalysis: Accelerating the Reaction

While often rapid, the isocyanate-amine reaction can be further accelerated and controlled through catalysis, which is particularly useful when dealing with less reactive amines (e.g., aromatic amines) or for ensuring reaction completion at lower temperatures.

-

Tertiary Amines: Catalysts like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used.[8][9] The mechanism involves the formation of a complex between the tertiary amine and the isocyanate, which activates the isocyanate group and makes it more susceptible to nucleophilic attack.[10]

-

Organometallic Compounds: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts, although their use is increasingly restricted due to toxicity concerns.[11] They are thought to work by forming a complex with the isocyanate, enhancing its electrophilicity.[11]

The choice of catalyst depends on the desired reaction rate and the tolerance of the substrates to the catalytic conditions. For many applications in drug development involving sensitive functional groups, running the reaction uncatalyzed or with a mild tertiary amine catalyst is often preferred.

Potential Side Reactions and Mitigation Strategies

A key aspect of mastering this reaction is understanding and controlling potential side reactions.

-

Reaction with Water: Isocyanates react readily with water. The initial product is an unstable carbamic acid, which rapidly decomposes to form 2-chlorobenzylamine and carbon dioxide (CO₂).[5][12] The newly formed amine can then react with another molecule of this compound to produce an undesired symmetrical urea byproduct.

-

Mitigation: This is the most common side reaction. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Biuret Formation: At elevated temperatures or in the presence of excess isocyanate, the urea product itself can act as a nucleophile. The N-H proton of the urea can react with another isocyanate molecule to form a biuret.[1][13]

-

Mitigation: Use a stoichiometric ratio of reactants (or a slight excess of the amine) and maintain moderate reaction temperatures (e.g., 0 °C to room temperature).

-

Caption: Key side reactions in urea synthesis.

Experimental Protocol and Workflow

This section provides a self-validating, step-by-step protocol for the synthesis and monitoring of a substituted urea from this compound and a generic primary amine.

General Experimental Workflow

The process follows a logical sequence from preparation through to characterization, ensuring reproducibility and purity.

Sources

- 1. poliuretanos.net [poliuretanos.net]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pcimag.com [pcimag.com]

- 6. experts.umn.edu [experts.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. poliuretanos.com.br [poliuretanos.com.br]

- 10. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]

- 11. turkchem.net [turkchem.net]

- 12. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 13. pubs.acs.org [pubs.acs.org]

2-Chlorobenzyl isocyanate reaction with alcohols to form carbamates

An In-depth Technical Guide to the Synthesis of Carbamates via the Reaction of 2-Chlorobenzyl Isocyanate with Alcohols

Introduction: The Strategic Importance of the Carbamate Linkage

In the landscape of modern drug discovery and development, the carbamate functional group holds a position of significant strategic importance. Structurally an amide-ester hybrid, the carbamate linkage offers a unique combination of chemical stability, conformational rigidity, and the capacity for critical hydrogen bonding interactions.[1][2] These attributes make it an excellent bioisostere for the more labile peptide bond, often conferring improved metabolic stability and cell permeability to parent molecules.[1][3][4] The reaction of an isocyanate with an alcohol is one of the most direct and efficient methods to form this crucial linkage.[5][6]

This guide provides a comprehensive technical overview of the reaction between this compound and alcohols. We will delve into the underlying reaction mechanism, explore the kinetics and catalysis that govern its efficiency, detail a robust experimental protocol, and discuss the critical safety considerations inherent in working with isocyanates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel chemical entities and pharmaceutical intermediates. The resulting 2-chlorobenzyl carbamates can serve as pivotal building blocks in the synthesis of complex active pharmaceutical ingredients, such as HIV-integrase inhibitors.[7]

Reaction Mechanism: A Nucleophilic Addition Pathway

The formation of a carbamate from an isocyanate and an alcohol is a classic nucleophilic addition reaction. The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, a result of the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate.[8]

-

Proton Transfer: This initial attack forms a zwitterionic intermediate. A subsequent rapid proton transfer from the alcohol's oxygen to the isocyanate's nitrogen atom yields the stable carbamate product.

Theoretical and experimental studies suggest that the nucleophilic addition occurs in a concerted fashion across the N=C bond of the isocyanate.[9] Furthermore, evidence points towards a multimolecular mechanism, particularly at higher alcohol concentrations, where additional alcohol molecules may participate in the transition state, facilitating proton transfer and lowering the activation energy.[9][10]

The presence of the chlorine atom at the ortho-position of the benzyl group in this compound influences the reaction. Its inductive electron-withdrawing effect (-I) slightly increases the electrophilicity of the isocyanate carbon, which can lead to an enhanced reaction rate compared to unsubstituted benzyl isocyanate.[11][12]

Caption: General mechanism for carbamate formation.

Catalysis: Accelerating the Reaction

While the reaction can proceed without a catalyst, particularly at elevated temperatures, catalysis is often employed to increase the reaction rate and allow for milder conditions.[13] The choice of catalyst is critical and can significantly impact reaction efficiency and selectivity. Catalysts generally fall into two main categories: tertiary amines and organometallic compounds.

| Catalyst Type | Examples | Typical Loading (mol%) | Mechanism of Action | Key Considerations |

| Tertiary Amines | Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.1 - 5 | Forms a complex with the alcohol, increasing its nucleophilicity.[14] | Effective for aromatic isocyanates. Can be sensitive to moisture.[15] |

| Organometallic | Dibutyltin dilaurate (DBTDL), Bismuth Octoate, Zirconium Complexes | 0.01 - 1 | Lewis Acid: Activates the isocyanate.[15] Insertion: Forms a metal-alcoholate intermediate.[15] | Highly efficient, especially for aliphatic isocyanates. Environmental and toxicity concerns with tin catalysts are leading to increased use of bismuth and zirconium alternatives.[16][17] |

Organometallic catalysts typically operate via one of two predominant mechanisms:

-

Lewis Acid Mechanism: The metal center coordinates to the oxygen or nitrogen of the isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[15]

-

Insertion Mechanism: The catalyst first forms an association with the alcohol, creating a more potent metal-alcoholate nucleophile which then attacks the isocyanate.[15]

Caption: Tertiary amine catalytic cycle.

Controlling the Reaction: Key Parameters and Potential Side Reactions

Optimizing the reaction requires careful control of several parameters and an awareness of potential side reactions that can reduce yield and purity.

Key Parameters:

-

Temperature: The reaction is typically run between 0 °C and 80 °C. Lower temperatures are used to control the exotherm of this often-rapid reaction, while higher temperatures can be used to drive slower reactions to completion.[18]

-

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or toluene are preferred to prevent unwanted side reactions with water. The solvent choice can also influence the reaction rate.[19]

-

Alcohol Reactivity: The steric hindrance of the alcohol plays a significant role. The general order of reactivity is primary > secondary >> tertiary alcohols.[10][20]

Potential Side Reactions:

The isocyanate group is highly reactive towards various nucleophiles, not just alcohols. Rigorous exclusion of water is paramount.

-

Reaction with Water: Isocyanates react readily with water to form an unstable carbamic acid, which decarboxylates to yield a primary amine and carbon dioxide gas.[5] This is often the most significant side reaction.

-

Urea Formation: The primary amine generated from the reaction with water can then react with another molecule of isocyanate to form a disubstituted urea impurity.[5]

-

Allophanate Formation: The carbamate product itself can act as a nucleophile, reacting with a second molecule of isocyanate to form an allophanate. This is more prevalent at higher temperatures or with a large excess of isocyanate.[14]

-

Trimerization: In the presence of certain catalysts (especially strong bases), isocyanates can trimerize to form a highly stable, six-membered isocyanurate ring.[5][14]

Caption: Primary reaction pathway and key side reactions.

Experimental Protocol: Synthesis of 2-Chlorobenzyl Ethyl Carbamate

This protocol provides a self-validating system for the synthesis of a representative carbamate. The causality behind each step is explained to ensure both success and understanding.

Objective: To synthesize 2-chlorobenzyl ethyl carbamate from this compound and ethanol.

Materials:

-

This compound (≥98%)

-

Ethanol (Anhydrous, 200 proof)

-

Dibutyltin dilaurate (DBTDL)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes, Ethyl Acetate (for chromatography)

Equipment:

-

Flame-dried, two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes

-

Addition funnel (optional)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Workflow Diagram:

Caption: Experimental workflow for carbamate synthesis.

Step-by-Step Procedure:

-

System Preparation (Causality: Exclude Water): Flame-dry a 100 mL two-neck round-bottom flask under vacuum and allow it to cool under a positive pressure of nitrogen or argon. This ensures the removal of adsorbed water from the glass surface, preventing the primary side reaction.

-

Reagent Preparation: In the inerted flask, dissolve anhydrous ethanol (1.0 eq) in anhydrous THF (approx. 0.5 M concentration). Add one drop of DBTDL catalyst via syringe. Stir the solution at room temperature.

-

Isocyanate Addition (Causality: Control Exotherm): Cool the stirred alcohol solution to 0 °C using an ice-water bath. Slowly add this compound (1.0 eq) dropwise via syringe over 10-15 minutes. The reaction is often exothermic, and slow addition at low temperature prevents a dangerous temperature spike and minimizes side reactions like allophanate formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitoring (Causality: Confirm Completion): Monitor the reaction's progress.

-

By IR Spectroscopy: Withdraw a small aliquot. The reaction is complete upon the disappearance of the strong, sharp isocyanate N=C=O stretch at approximately 2250-2275 cm⁻¹.

-

By TLC: Spot the reaction mixture against the this compound starting material on a silica plate. The reaction is complete when the isocyanate spot is consumed and a single, new product spot has formed.

-

-

Work-up and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. This quenches any remaining isocyanate and neutralizes any acidic species. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-chlorobenzyl ethyl carbamate.

Safety: Handling Isocyanates with Extreme Caution

This compound, like all isocyanates, is a hazardous chemical that demands stringent safety protocols.

-

Toxicity and Sensitization: Isocyanates are toxic, potent lachrymators (tear-inducing), and severe respiratory irritants.[21][22] Crucially, they are sensitizers; initial exposure can lead to a severe, asthma-like allergic reaction upon subsequent exposures, even at very low concentrations.[23] Individuals with pre-existing respiratory conditions must not handle these materials.[23]

-

Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[21] Mandatory PPE includes:

-

Gloves: Butyl or nitrile rubber gloves should be worn. Double-gloving is recommended.

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and kept closed.

-

-

Spills and Decontamination: Small spills can be decontaminated using a solution that reacts with and neutralizes the isocyanate. A common solution consists of 90% water, 8% ammonia, and 2% detergent.[23] Do not use rags to simply wipe up a spill, as this will spread the contamination.

-

Waste Disposal: All isocyanate-contaminated waste (syringes, paper towels, etc.) should be quenched in a decontamination solution before being placed in a sealed hazardous waste container.

By adhering to this guide, researchers can safely and effectively perform the synthesis of 2-chlorobenzyl carbamates, creating valuable molecules for the advancement of chemical and pharmaceutical research.

References

- Catalysts for reaction between an isocyanate and an alcohol.

- Isocyanate-based multicomponent reactions.

- Catalysis conditions for isocyanate alcohol reaction.

- SAFETY DATA SHEET - MONDUR CD-TK.Covestro Solution Center.

- C

- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- SAFETY DATA SHEET - 2-Chlorophenyl isocyan

- Analysis for carbam

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C

- Process for preparing isocyanates by thermal dissociation of carbamates.

- 2-Chlorobenzyl chloride Safety D

- Isocyan

- Benzyl isocyanate Safety D

- Isocyan

- Analysis and measurement of carbamate, carbonate and bicarbonate in carbonated aqueous ammonia solution.

- Process for the preparation of aromatic carbamates and isocyanates.

- Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.

- How to Safely Handle Isocyan

- An equilibrium study of carbamate formation relevant to post combustion capture of CO₂.Figshare.

- The Role of Benzyl Carbamate Deriv

- Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution.

- Carbam

- Organic Carbamates in Drug Design and Medicinal Chemistry.PubMed Central (PMC).

- A Comparative Guide to the Chemical Reactivity of 2-Chlorobenzyl Alcohol and 4-Chlorobenzyl Alcohol.Benchchem.

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.PubMed.

- Mechanism of Isocyanate Reactions with Ethanol.

- Organic Carbamates in Drug Design and Medicinal Chemistry.

- Draw a stepwise mechanism for the reaction of an alcohol with an isocyan

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.PubMed Central (PMC).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. Carbamate - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 14. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. turkchem.net [turkchem.net]

- 16. researchgate.net [researchgate.net]

- 17. wernerblank.com [wernerblank.com]

- 18. US4415745A - Process for the preparation of aromatic carbamates and isocyanates - Google Patents [patents.google.com]

- 19. US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates - Google Patents [patents.google.com]

- 20. poliuretanos.net [poliuretanos.net]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. solutions.covestro.com [solutions.covestro.com]

An In-depth Technical Guide to the Solubility of 2-Chlorobenzyl Isocyanate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chlorobenzyl isocyanate, a crucial reagent in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing the solubility of this reactive isocyanate. It offers a detailed examination of the molecule's physicochemical properties and its significant reactivity profile, which dictates solvent selection. This guide furnishes researchers, scientists, and drug development professionals with a robust framework for predicting solubility in various organic solvents and presents a detailed, field-proven experimental protocol for its precise empirical determination. By explaining the causality behind experimental choices and integrating self-validating systems within the described protocols, this guide aims to ensure both technical accuracy and practical applicability.

Introduction: The Critical Role of Solvent Selection

This compound (C₈H₆ClNO, CAS No: 55204-93-8) is a highly reactive electrophile widely employed in the synthesis of a diverse range of organic compounds, including ureas, carbamates, and other derivatives of biological and industrial significance. The isocyanate functional group (-N=C=O) is central to its reactivity, readily undergoing nucleophilic attack. The success, yield, and purity of products derived from this compound are inextricably linked to the choice of solvent. An appropriate solvent must not only dissolve the isocyanate to a sufficient concentration but must also be inert under the reaction conditions to prevent unwanted side reactions.

This guide is structured to provide a deep understanding of the factors influencing the solubility of this compound and to equip the reader with the necessary tools to make informed decisions regarding solvent selection and to accurately determine solubility in their specific applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior. These properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Density | 1.149 g/mL at 25 °C | [1] |

| Boiling Point | 238 °C | [1] |

| Refractive Index | n20/D 1.547 | [1] |

The structure of this compound, featuring a moderately polar chlorobenzyl group and the highly reactive isocyanate moiety, suggests a preference for solubility in a range of organic solvents, from nonpolar to polar aprotic. However, the high reactivity of the isocyanate group is the dominant factor to consider.

The Decisive Factor: Reactivity of the Isocyanate Group

The isocyanate group is highly susceptible to nucleophilic attack, particularly from compounds containing active hydrogen atoms. This reactivity is the primary constraint on solvent selection for solubility determination and for its use in chemical reactions.

Reaction with Protic Solvents

Protic solvents, which possess a hydrogen atom bound to an electronegative atom (e.g., O-H in alcohols and water, N-H in amines), are generally unsuitable as solvents for this compound, as they will react with it.

-

Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can further react with another molecule of the isocyanate to form a stable, often insoluble, urea derivative. This reactivity makes this compound hydrolytically unstable.[2][3][4]

-

Alcohols: Alcohols react with isocyanates in a process known as alcoholysis to form carbamates (urethanes).[5][6] This reaction is often rapid and is the basis for the formation of polyurethanes. The reaction mechanism is complex and can be influenced by the alcohol concentration and the solvent.[5][6]

The general incompatibility with protic solvents is a critical consideration. Any attempt to dissolve this compound in these solvents will result in the consumption of the starting material and the formation of byproducts.

Caption: Reaction pathway of this compound with protic solvents.

Stability in Aprotic Solvents

Aprotic solvents lack an acidic proton and are therefore generally inert towards isocyanates under typical conditions.[7] These are the solvents of choice for dissolving and reacting this compound. Aprotic solvents can be further categorized into polar and nonpolar types.

-

Polar Aprotic Solvents: (e.g., Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)). These solvents are generally good choices for dissolving this compound due to their ability to solvate polar molecules. However, some polar aprotic solvents like DMF and DMSO can catalyze the reaction of isocyanates with nucleophiles.[4]

-

Nonpolar Aprotic Solvents: (e.g., Toluene, Hexane, Dichloromethane, Chloroform). These solvents are also suitable for dissolving this compound, particularly those with aromatic character like toluene, which can interact favorably with the benzene ring of the isocyanate.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the critical reactivity constraints, a predicted qualitative solubility profile for this compound is presented in Table 2. It is crucial to reiterate that these are predictions, and empirical determination is necessary for quantitative data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |

| Nonpolar Aprotic | Toluene, Benzene, Hexane, Diethyl ether | Soluble | Favorable van der Waals interactions. Benzyl isocyanate is reported to be soluble in common organic solvents.[2][3] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile, Dichloromethane | Soluble | Good solvation of the polar isocyanate group. These are generally good solvents for reactions with isocyanates.[4] |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | High polarity should lead to good solubility. However, these solvents can catalyze reactions of isocyanates.[4] |

| Polar Protic | Water, Methanol, Ethanol | Reactive (Not Soluble) | The isocyanate group will react with the solvent, leading to decomposition and formation of new compounds.[2][3][5][6] |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise, quantitative solubility data, the "shake-flask" method is the gold standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Principle of the Shake-Flask Method

An excess of the solid (or liquid) solute is equilibrated with a specific volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Caption: Workflow for the shake-flask solubility determination method.

Materials and Equipment

-

This compound (of known purity)

-

Anhydrous organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm) or centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Experimental Protocol

-

Preparation of Stock Standards:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve.

-

-

Sample Preparation:

-

Into a series of glass vials, add a measured volume of the selected anhydrous solvent (e.g., 5 mL).

-

To each vial, add an excess amount of this compound (e.g., 100 µL). The key is to ensure undissolved isocyanate is visible.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the undissolved isocyanate to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a PTFE filter. Alternatively, centrifuge the vials at the experimental temperature and sample the supernatant. This step is critical to avoid transferring any undissolved material.

-

-

Quantification:

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor

-

Self-Validation and Quality Control

-

Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent, indicating that equilibrium has been reached.

-

Triplicate Measurements: Perform the entire experiment in triplicate to ensure reproducibility and to calculate the standard deviation.

-

Purity Analysis: The purity of the this compound should be confirmed before the experiment, as impurities can affect solubility.

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Irritation: It causes skin and serious eye irritation.

-

Sensitization: It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and alcohols.

Conclusion

For applications demanding precise solubility values, the detailed shake-flask protocol provided herein offers a reliable and validated method for empirical determination. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently handle and utilize this compound, ensuring the integrity of their experimental outcomes and the safety of their laboratory personnel.

References

-

Georganics. (n.d.). Benzyl isocyanate – general description and application. Retrieved from [Link]

-

Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

Sources

- 1. This compound 97 55204-93-8 [sigmaaldrich.com]

- 2. Benzyl isocyanate – general description and application [georganics.sk]

- 3. Benzyl isocyanate - High purity | EN [georganics.sk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hbm4eu.eu [hbm4eu.eu]

- 8. enamine.net [enamine.net]

Navigating the Chemistry of 2-Chlorobenzyl Isocyanate: A Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of 2-Chlorobenzyl Isocyanate

This compound (CAS No: 55204-93-8) is a valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its highly reactive isocyanate group (-N=C=O) serves as a powerful electrophile, readily forming stable urethane and urea linkages, which are foundational to many bioactive compounds. However, the very reactivity that makes this compound a potent synthetic tool also renders it a significant occupational hazard. This guide provides a comprehensive overview of the intrinsic risks associated with this compound and outlines rigorous, field-proven protocols for its safe handling, storage, and disposal, ensuring the protection of laboratory personnel and the integrity of research.

Section 1: Hazard Analysis - Understanding the Intrinsic Risks

A thorough understanding of the hazards associated with this compound is the cornerstone of safe laboratory practice. The primary risks are associated with its high reactivity, toxicity, and sensitizing potential.

Toxicological Profile

This compound is classified as acutely toxic and poses a significant health risk through multiple exposure routes.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1][2] The primary target organs for toxicity include the respiratory system.[1]

-

Inhalation: Inhalation of vapors or mists can cause severe respiratory irritation, leading to symptoms such as coughing, shortness of breath, and chest tightness.[3][4] More critically, isocyanates are potent respiratory sensitizers.[3][5] Initial exposure may lead to sensitization, and subsequent exposure, even at very low concentrations, can trigger a severe, asthma-like allergic reaction.[3][6] This sensitization can be permanent.

-

Dermal Contact: The compound is harmful in contact with skin and causes skin irritation.[1][5] Prolonged or repeated contact can lead to allergic skin reactions and dermatitis.[5] There is evidence that dermal exposure can also contribute to respiratory sensitization.[6]

-

Eye Contact: Direct contact with the eyes will cause serious eye irritation.[1][5] Isocyanates are lachrymators, meaning they can cause a copious flow of tears.[7]

-

Ingestion: Ingestion is harmful and can cause irritation of the gastrointestinal tract.[2]

Physicochemical and Reactivity Hazards

The reactivity of the isocyanate functional group necessitates careful consideration of storage and handling conditions to prevent uncontrolled reactions.

-

Reactivity with Nucleophiles: this compound reacts exothermically with a wide range of nucleophiles, including water, alcohols, amines, and strong bases.[8] Contact with moisture is a primary concern, as it leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[8] This gas evolution can lead to a dangerous pressure buildup in sealed containers.[9]

-

Incompatible Materials: Keep away from strong acids, strong bases, alcohols, and amines to avoid vigorous and potentially hazardous reactions.[10]

-

Thermal Decomposition: When heated to decomposition, this compound can release toxic and corrosive fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.

Summary of Hazard Classifications

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure, with PPE serving as the final line of defense.[5]

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute to effectively capture vapors and prevent inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[2]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the planned procedure.

-

Hand Protection: Wear chemical-resistant gloves at all times. Butyl or nitrile rubber gloves are recommended.[11] Thin latex gloves are not suitable.[5] Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid skin contact.[12]

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[1][13]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, consider disposable coveralls.[11][13]

-

Respiratory Protection: For routine handling within a certified fume hood, respiratory protection may not be required. However, in situations where the concentration of isocyanate vapors may exceed exposure limits, such as during a spill or in poorly ventilated areas, a NIOSH-approved respirator is essential. A full-face respirator with an organic vapor cartridge and a particulate pre-filter (P100) is recommended.[4] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[6]

Figure 2: Workflow for responding to a this compound spill.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Liquid Waste: Collect all liquid waste, including reaction residues and contaminated solvents, in a clearly labeled, sealed container for halogenated organic waste.

-

Solid Waste: Contaminated solid waste, such as absorbent materials from spills, used gloves, and disposable labware, should be collected in a separate, labeled container for solid hazardous waste.

-

Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety department, in accordance with local, state, and federal regulations. [2][9]

Conclusion: A Culture of Safety

This compound is an indispensable tool for chemical synthesis, but its utility must be balanced with a profound respect for its inherent hazards. By integrating the principles and protocols outlined in this guide—from thorough hazard analysis and the diligent use of controls and PPE to meticulous adherence to safe handling procedures and preparedness for emergencies—researchers can create a robust safety culture. This proactive approach not only protects the health and well-being of laboratory personnel but also upholds the scientific integrity of their work.

References

-

Isocyanates | NIOSH - CDC Archive . National Institute for Occupational Safety and Health. [Link]

-

Guide to handling isocyanates . Safe Work Australia. [Link]

-

GUIDE TO HANDLING ISOCYANATES . Safe Work Australia. [Link]

-

Isocyanates - Overview | Occupational Safety and Health Administration . OSHA. [Link]

-

Isocyanates - Standards | Occupational Safety and Health Administration . OSHA. [Link]

-

GUIDE TO HANDLING ISOCYANATES . Safe Work Australia. [Link]

-

Isocyanates: Working Safely . California Department of Public Health. [Link]

-

ISOCYANATES . Safe Work Australia. [Link]

-

Isocyanates - Possible Solutions | Occupational Safety and Health Administration . OSHA. [Link]

-

Isocyanates: Control measures guideline . Canada.ca. [Link]

-

Isocyanate-based multicomponent reactions . RSC Advances. [Link]

-

Health monitoring for isocyanates . Safe Work Australia. [Link]

-

Isocyanates . Oregon Occupational Safety and Health. [Link]

-

OSHA Instruction CPL 03-00-017 & Inspection Procedures for Isocyanates . California Department of Industrial Relations. [Link]

-

SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) . Foam Supplies, Inc. [Link]

-

OSHA National Emphasis Program on Isocyanates . OSHA. [Link]

-

2-CHLOROBENZYL CHLORIDE . Sdfine. [Link]

-

Isocyanate . Wikipedia. [Link]

-

Working with Hazardous Chemicals . Organic Syntheses. [Link]

-

Safety measures for working with isocyanate : r/chemistry . Reddit. [Link]

Sources

- 1. This compound 97 55204-93-8 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 4. Control measures guide - Canada.ca [canada.ca]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Isocyanate - Wikipedia [en.wikipedia.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. dir.ca.gov [dir.ca.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. osha.oregon.gov [osha.oregon.gov]

A Technical Guide to the Electrophilic Character of 2-Chlorobenzyl Isocyanate: A Mechanistic and Application-Focused Perspective

An In-depth Technical Guide